2-Methylamino-4-iodopyridine
Overview
Description
2-Methylamino-4-iodopyridine is a heterocyclic organic compound with the molecular formula C6H7IN2. It is a derivative of pyridine, where the 2-position is substituted with a methylamino group and the 4-position with an iodine atom.
Mechanism of Action
Target of Action
It’s known that pyridine derivatives have a broad spectrum of therapeutic activity, such as antibacterial, antiviral, anticancer, antifungal, and anti-inflammatory .
Mode of Action
It’s known that pyridine derivatives can be used as synthetic handles to prepare various heterocyclic cores, which are of great significance for modifying the biological function of various, already known, drug-like molecules .
Biochemical Pathways
It’s known that pyridinylboronic acids and esters, which can be prepared from pyridinyl halides like 2-methylamino-4-iodopyridine, are involved in pd-catalysed cross-coupling reactions .
Pharmacokinetics
It’s known that the compound undergoes oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .
Result of Action
It’s known that pyridine derivatives possess a broad spectrum of therapeutic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-4-iodopyridine typically involves the iodination of 2-methylaminopyridine. One common method is the reaction of 2-methylaminopyridine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-4-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-methylamino-4-azidopyridine, while a Suzuki coupling reaction with phenylboronic acid would produce 2-methylamino-4-phenylpyridine .
Scientific Research Applications
2-Methylamino-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Lacks the methylamino group, making it less versatile in certain synthetic applications.
4-Iodopyridine:
2-Methylamino-3-iodopyridine: The iodine atom is in a different position, which can significantly alter its chemical properties and reactivity.
Uniqueness
2-Methylamino-4-iodopyridine is unique due to the specific positioning of its functional groups, which allows for a wide range of chemical modifications and applications. The combination of the methylamino and iodine substituents provides a balance of reactivity and stability, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
4-iodo-N-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYBDGVHWUMDFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370025-58-3 | |
Record name | 2-Methylamino-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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